Product packaging for Vanadium dioxide(Cat. No.:CAS No. 12036-21-4)

Vanadium dioxide

Cat. No.: B079956
CAS No.: 12036-21-4
M. Wt: 82.94 g/mol
InChI Key: GRUMUEUJTSXQOI-UHFFFAOYSA-N
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Description

Vanadium Dioxide (VO₂) is a strongly correlated electron material that undergoes a reversible metal-insulator transition (MIT) near a critical temperature of 68°C (341 K) . This first-order transition is accompanied by a structural phase transition from a low-temperature monoclinic (P2₁/c) phase to a high-temperature tetragonal rutile (P4₂/mnm) structure . The driving mechanism behind this transition is a subject of extensive research, with evidence supporting a collaborative effect of both electron correlation (Mott-Hubbard) and lattice distortion (Peierls) mechanisms . During the phase transition, the material's physical properties change drastically: the electrical resistivity can increase by 3-5 orders of magnitude upon cooling into the insulating phase , and the optical properties shift, with the material becoming transparent to infrared light at low temperatures and reflective in the metallic phase . These sharp changes in electrical, optical, and thermal properties make VO₂ a premier material for fundamental studies in condensed matter physics and for a wide spectrum of applications. Research applications of VO₂ are vast and growing. Its thermochromic properties are leveraged in energy-saving "smart windows" that automatically regulate solar heat gain . The ultrafast transition speed enables its use in optical and electrical modulators, sensors, and memristors for neuromorphic computing . Recent studies also explore its potential in passive radiative cooling systems and as a novel material in memory devices, where its ability to "remember" previous structural states has been demonstrated . The phase transition characteristics, including the critical temperature, can be effectively modulated for specific applications through element doping (e.g., Tungsten to lower Tc) , the application of external stimuli such as electric fields or strain , and by engineering the material into various morphologies like thin films and nanoparticles . This high-purity this compound is supplied to support cutting-edge research and development in these advanced fields. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula VO2<br>O2V B079956 Vanadium dioxide CAS No. 12036-21-4

Properties

IUPAC Name

dioxovanadium
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InChI

InChI=1S/2O.V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GRUMUEUJTSXQOI-UHFFFAOYSA-N
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Canonical SMILES

O=[V]=O
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Molecular Formula

VO2, O2V
Record name Vanadium(IV) oxide
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DSSTOX Substance ID

DTXSID5065194
Record name Vanadium oxide (VO2)
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Molecular Weight

82.940 g/mol
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Physical Description

Black crystalline solid; Insoluble in water; [MSDSonline]
Record name Vanadium dioxide
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CAS No.

12036-21-4
Record name Vanadium dioxide
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Record name Vanadium oxide (VO2)
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Record name Vanadium oxide (VO2)
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Fundamental Mechanisms of Metal Insulator Transition in Vanadium Dioxide

Electron-Correlation-Driven (Mott-Hubbard) Transition Theories

The Mott-Hubbard theory posits that strong electron-electron correlations are the primary driver of the MIT in VO2. frontiersin.org In this model, the on-site Coulomb repulsion between electrons (the Hubbard U) becomes significant at low temperatures. frontiersin.orgarxiv.org This strong repulsion prevents the easy movement of electrons, leading to the localization of d-electrons on the vanadium ion sites and the opening of a correlation-induced gap in the electronic density of states, thus driving the material into an insulating state. academie-sciences.frfrontiersin.org

Proponents of this theory argue that the structural distortion observed is a secondary effect, a way for the already localized electrons to lower their energy. aps.org Evidence supporting the Mott-Hubbard mechanism includes spectroscopic studies that reveal the existence of a correlation-induced peak in the metallic phase of VO2, suggesting that electron correlation effects are significant even above the transition temperature. arxiv.org Furthermore, studies on various insulating phases of VO2 (M1, M2, and triclinic) have shown that the energy gap is largely insensitive to the different lattice structures, suggesting that intra-atomic Coulomb correlations, rather than structural distortions, are the dominant factor in opening the gap. arxiv.orgcore.ac.uk

Lattice-Distortion-Driven (Peierls) Transition Theories

In contrast, the Peierls transition theory attributes the MIT primarily to a structural instability. frontiersin.org In this view, the transition is driven by a periodic lattice distortion where the vanadium atoms, equally spaced in the high-temperature rutile phase, form V-V dimers in the low-temperature monoclinic M1 phase. rsc.orgresearchgate.net This dimerization doubles the unit cell and leads to the opening of a band gap at the Fermi level, causing the material to become an insulator. frontiersin.orgrsc.org

The Peierls mechanism is essentially an electron-phonon interaction, where the lattice distortion stabilizes the insulating state. aip.org Goodenough first proposed a model where the distortion of the crystal lattice, specifically the pairing and tilting of vanadium ions in the monoclinic phase, raises the energy of an antibonding 3d band above the Fermi level, leading to the insulating state. rsc.org Ultrafast spectroscopy experiments have provided some support for this model, indicating that the low-temperature insulating phase may possess significant band-like properties arising from the Peierls distortion. frontiersin.org

Synergistic Coupling Models of Mott-Hubbard and Peierls Mechanisms

Given the compelling evidence for both electron correlation and lattice distortion effects, many researchers now believe that the MIT in VO2 is not driven by a single mechanism but rather by a synergistic coupling of both Mott-Hubbard and Peierls physics. academie-sciences.frfrontiersin.org These models propose that the electron-electron interactions and the lattice vibrations are intertwined and mutually reinforce each other to stabilize the insulating phase. aps.org

The term "Mott-assisted-Peierls" or "Peierls-assisted-Mott" transition is often used to describe this interplay. aip.orgaps.org For instance, a Peierls-assisted orbital selection Mott instability has been proposed, where the lattice distortion assists in creating the conditions necessary for a Mott transition to occur. aps.orgresearchgate.net Conversely, the strong electron correlations of the Mott state can influence the lattice, making it more susceptible to a Peierls-like distortion. The debate then shifts to which effect is the initial trigger, a question often likened to "the chicken or the egg" dilemma. aps.org

Interplay of Electron-Lattice and Electron-Electron Interactions

The metal-insulator transition in vanadium dioxide is characterized by a complex interplay between lattice, electronic, and orbital degrees of freedom. unicam.it The strong coupling between these elements means that any change in one directly affects the others. aip.org

Electron-lattice (electron-phonon) coupling: This interaction is the cornerstone of the Peierls model. The distortion of the lattice directly alters the electronic band structure, leading to the opening of a band gap. aip.org

Electron-electron interactions: These are central to the Mott-Hubbard model. The strong Coulomb repulsion between d-electrons on the vanadium atoms leads to electron localization and the formation of a Mott insulating state. aip.org

Critical Dynamics and Anisotropic Structural Fluctuations during Phase Transition

As this compound approaches its transition temperature, critical dynamics and structural fluctuations emerge. Research has revealed that the phase transition is preceded by anisotropic, one-dimensional (1D) structural fluctuations. academie-sciences.fr These fluctuations manifest as chain-like correlations between the vanadium atoms, indicating an incipient instability in the high-temperature rutile structure. academie-sciences.fr

This leads to an unusual critical dynamics of an order-disorder or relaxation type. academie-sciences.fr The two-dimensional (2D) coupling between these 1D fluctuations, which locally form uniform V4+ zig-zag chains and V-V pairs, ultimately stabilizes the M2 and M1 insulating phases. academie-sciences.fr Nanoscale imaging techniques have directly observed the percolative nature of both the electronic and structural transitions, where nanoscale domains of the new phase nucleate and grow within the parent phase. arxiv.orgresearchgate.net Interestingly, these studies have also revealed a dichotomy between the local electronic and structural transitions, with the lattice structure showing non-monotonic switching behavior not mirrored in the electronic transition. arxiv.orgresearchgate.net

Role of Band Gap Formation in Low-Temperature Semiconductor State

The insulating behavior of the low-temperature monoclinic phase of VO2 is a direct consequence of the formation of an electronic band gap. frontiersin.org In the high-temperature metallic (rutile) phase, the d-orbitals of the vanadium atoms overlap, and the Fermi level lies within these partially filled bands, allowing for electrical conduction. frontiersin.orgaip.org

Advanced Synthesis Methodologies for Vanadium Dioxide Materials

Thin Film Deposition Techniques

The production of high-quality vanadium dioxide (VO₂) thin films is critical for their application in various technologies. A number of advanced deposition techniques have been developed to achieve precise control over the film's properties.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used to fabricate high-quality VO₂ thin films. aip.org In this method, a high-energy pulsed laser is used to ablate a target material, which then condenses on a substrate to form a thin film. missouristate.edu For VO₂ synthesis, a vanadium metal or vanadium pentoxide (V₂O₅) target is typically used. bohrium.commissouristate.edu The deposition is carried out in a controlled atmosphere, usually a mixture of argon and oxygen, where the oxygen partial pressure is a critical parameter influencing the final valence state of the vanadium oxide. frontiersin.org

One of the key advantages of PLD is the ability to produce highly oriented or even epitaxial films, particularly on single-crystal substrates like sapphire (Al₂O₃). aip.org Research has shown that VO₂ films deposited on sapphire substrates can exhibit a semiconductor-to-metal transition with a change in electrical resistance of up to four orders of magnitude. aip.org Furthermore, the transition temperature and hysteresis can be tuned by modifying the annealing temperature post-deposition. bohrium.com Studies have demonstrated that by adjusting process parameters, transition temperatures as low as 52°C and hysteresis widths as narrow as 3°C can be achieved. bohrium.com The quality and properties of the resulting films are highly dependent on parameters such as substrate temperature, oxygen flow rate, and laser fluence. frontiersin.org

Table 1: Key Findings in Pulsed Laser Deposition of VO₂ Thin Films

Substrate Target Material Key Findings Reference
Sapphire (0001) and (101̄0) Not Specified Highly oriented films with resistance changes up to 4x10⁴ and 10⁵ respectively. Transition temperature as low as 55°C with <1°C hysteresis on (101̄0) substrate. aip.org
Amorphous and Crystalline Substrates Vanadium Oxide Transmittance shift of ~40% achieved with annealing as low as 350°C. Transition temperature and hysteresis tunable by annealing temperature. bohrium.com
Si/SiO₂ Vanadium Metal Phase-pure VO₂ (M1 phase) films were deposited. Oxygen diffusion, influenced by flow rate, plays a crucial role. frontiersin.org
Glass V₂O₅ Femtosecond PLD produced rougher, amorphous nano-crystalline films compared to the smoother, predominantly amorphous films from nanosecond PLD. missouristate.edu
Wet-oxidized Silicon Wafers Not Specified Successful production of ultra-thin (down to 8 nm) functional VO₂ layers. arxiv.org

Magnetron Sputtering

Magnetron sputtering is a widely used physical vapor deposition (PVD) technique for producing VO₂ thin films due to its scalability, cost-effectiveness, and ability to deposit over large areas with high purity and uniformity. iyte.edu.tr The process involves bombarding a vanadium target with energetic ions from a plasma, causing atoms to be "sputtered" off the target and deposited onto a substrate. frontiersin.org To form this compound, the sputtering is typically performed in a reactive atmosphere containing a mixture of argon and oxygen. scientific.net

The stoichiometry, crystal structure, and orientation of the resulting VO₂ films are highly sensitive to various process parameters. scientific.net These include the Ar:O₂ gas ratio, sputtering power, deposition temperature, and base pressure. scientific.netscientific.net For instance, controlling the base pressure to a low level (e.g., 5x10⁻⁶ mbar) is crucial for synthesizing pure monoclinic VO₂ (M) films. scientific.net Post-deposition annealing is often required to crystallize the films and achieve the desired thermochromic properties.

Recent advancements in this technique, such as high-power impulse magnetron sputtering (HiPIMS), have shown promise in fabricating high-quality VO₂ films at lower substrate temperatures. svc.org This is a significant advantage for applications where high-temperature processing is undesirable.

Table 2: Research Highlights in Magnetron Sputtering of VO₂

Technique Substrate Key Findings Reference
DC Magnetron Sputtering Glass Slide Low base pressure (5x10⁻⁶ mbar) is critical for pure VO₂(M) films. Achieved a transition temperature of approximately 63°C. scientific.net
Pulsed Magnetron Sputtering Not Specified Produced high-purity, monophase VO₂ films with a sharp semiconductor-to-metal transition. Thermal emissivity varied significantly from 0.82 to 0.35. scientific.net
Reactive High-Power Impulse Magnetron Sputtering (R-HiPIMS) B270 Glass Fabricated thermochromic VO₂ films at a low substrate temperature of 300°C without post-annealing. The film exhibited a transmittance difference of 18.65% at 2500 nm. svc.org

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) stands out as a promising technique for producing high-quality, uniform VO₂ thin films on a large scale and at a relatively low cost. jim.org.cn This method involves the reaction of volatile precursor compounds in the gas phase, leading to the deposition of a solid film on a heated substrate. A variety of CVD techniques have been successfully employed for VO₂ synthesis, including Atmospheric Pressure CVD (APCVD), Low-Pressure CVD (LPCVD), and Metal-Organic CVD (MOCVD). jim.org.cnresearchgate.net

The choice of vanadium precursor is a critical aspect of the CVD process. Commonly used precursors include vanadium tetrachloride (VCl₄), vanadyl trichloride (B1173362) (VOCl₃), and various metal-organic compounds such as vanadyl acetylacetonate (B107027) (VO(acac)₂). frontiersin.orgacs.org The deposition process often involves the initial formation of a vanadium oxide, such as V₂O₅, which is subsequently reduced to VO₂ in a controlled atmosphere. frontiersin.org

The properties of the resulting VO₂ films, including their morphology, grain size, and electrical characteristics, are highly dependent on the deposition parameters. For example, in MOCVD, the substrate temperature can drastically alter the film's morphology while maintaining the desired monoclinic (M1) phase of VO₂. researchgate.net Research has shown that films deposited at an optimal temperature of 535°C exhibit sharp grain boundaries and superior transition characteristics. researchgate.net

Table 3: Key Research Findings in CVD of VO₂

CVD Technique Precursor(s) Key Findings Reference
APCVD VCl₄ and Ethyl Acetate Produced monoclinic VO₂ films with excellent thermochromic properties (ΔTsol = 12%). Film density and morphology could be tailored. acs.org
MOCVD Vanadyl acetylacetonate (VO(acac)₂) Deposited pure monoclinic VO₂ on Si substrates. Film morphology varied significantly with deposition temperature (520-550°C), with 535°C showing optimal grain structure and electrical properties. researchgate.net
LPCVD Vanadium(III) acetylacetonate Fabricated high-performance thermochromic VO₂ films at low temperatures (<400°C). Achieved visible transmittance of 52.3% and a solar energy modification ability (ΔTsol) of 9.7%. rsc.org

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for exceptional control over film thickness and uniformity at the angstrom level. nih.gov This method is based on sequential, self-limiting surface reactions, which enables the growth of conformal films on a variety of substrates. nih.gov For the synthesis of this compound, ALD offers the advantage of low-temperature growth, typically around 150°C. researchgate.net

Common precursors for ALD of VO₂ include tetrakis(ethylmethylamido)vanadium(IV) (TEMAV) and vanadium tetrachloride (VCl₄), used in conjunction with an oxidant like ozone or water. nih.govacs.org The as-deposited films are generally amorphous and require a post-deposition annealing step to crystallize into the desired monoclinic VO₂ phase. researchgate.net This annealing is typically performed in a low-pressure oxygen environment at temperatures ranging from 400 to 700°C. researchgate.net

The quality of the resulting crystalline VO₂ films is high, with some studies reporting a change in resistivity of more than two orders of magnitude across the metal-insulator transition. researchgate.net ALD-grown VO₂ films have been successfully deposited on various substrates, including sapphire and silicon dioxide, demonstrating the versatility of this technique. acs.orgaip.org

Table 4: Research Highlights in ALD of VO₂

Precursor(s) Substrate(s) Key Findings Reference
Tetrakis(ethylmethylamido)vanadium(IV) (TEMAV) and ozone Sapphire Low-temperature (≤150°C) growth of amorphous VO₂ films. Post-annealing required for crystallization. nih.gov
Vanadium tetrachloride (VCl₄) c-Al₂O₃ Epitaxial growth of VO₂. Resistivity decrease of >4 orders of magnitude at the transition temperature. acs.org
TEMAV and H₂O Glass, SiO₂, Al₂O₃, GaN Smooth, continuous VO₂ films with a transition temperature of ~72°C and a switching ratio of ~10². aip.org

Sol-Gel Methods

Sol-gel synthesis is a versatile wet-chemical technique used to produce this compound materials. researchgate.net This approach involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For VO₂ synthesis, a vanadium precursor, often a vanadium alkoxide or salt, is dissolved in a suitable solvent. Through hydrolysis and condensation reactions, a gel is formed, which is then heat-treated (annealed) to produce the final crystalline VO₂ material. mdpi.com

A key advantage of the sol-gel method is its ability to produce materials with a high degree of homogeneity and purity at relatively low temperatures. It also offers excellent control over the material's composition and microstructure. mdpi.com For instance, nanoporous VO₂ films with superior thermochromic properties have been fabricated using a sol-gel process combined with freeze-drying. aip.org

The properties of the resulting VO₂ are highly dependent on the synthesis parameters, including the choice of precursor, solvent, pH, and annealing conditions. In one study, VO₂ thin films were fabricated on Al₂O₃ substrates via a sol-gel method followed by an annealing process, demonstrating the feasibility of this technique for thin-film applications. bohrium.com

Nanostructure Fabrication Approaches

The fabrication of this compound in the form of nanostructures, such as nanowires, nanobeams, and nanomembranes, has garnered significant interest due to the unique properties that emerge at the nanoscale. fudan.edu.cnmdpi.com These low-dimensional materials can exhibit enhanced performance in various applications compared to their thin-film counterparts.

Several synthesis techniques are employed to create these intricate structures. Vapor transport is a common method for preparing single-crystal nanobeams and nanowires. fudan.edu.cn This process typically involves the heating of a vanadium-containing precursor, which then vaporizes and is transported to a cooler region where it nucleates and grows into nanostructures. fudan.edu.cn

Solution-based chemical approaches, including hydrothermal synthesis, are also widely used. researchgate.net In a typical hydrothermal process, a vanadium precursor is dissolved in a solvent and heated in a sealed vessel (autoclave). The elevated temperature and pressure facilitate the crystallization of VO₂ nanostructures. This method is particularly suitable for producing various morphologies by controlling the reaction parameters.

Other fabrication methods include:

Pulsed Laser Deposition (PLD) and Sputtering : These physical vapor deposition techniques can be adapted to produce nanostructured films by controlling the deposition parameters. researchgate.net

Chemical Vapor Deposition (CVD) : Similar to its use in thin-film synthesis, CVD can be tailored to grow VO₂ nanostructures with specific morphologies. researchgate.net

Sol-Gel Processing : This wet-chemical method can be used to synthesize VO₂ nanoparticles and nanoporous structures. researchgate.net

The choice of fabrication technique significantly influences the properties of the resulting nanostructures, such as their crystallinity, size, and morphology, which in turn dictate their performance in various applications. fudan.edu.cn

Hydrothermal Synthesis of Low-Dimensional Structures (Nanoparticles, Nanowires, Nanorods, Nanosheets, Nanoflowers)

Hydrothermal synthesis is a versatile and widely used solution-based method for producing a variety of low-dimensional VO₂ nanostructures. aip.orgipme.ru This technique involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. ipme.ru It offers excellent control over the size, morphology, and crystalline phase of the resulting material. aip.org However, directly synthesizing the pure thermochromic VO₂(M) phase via hydrothermal methods is often difficult, as the products can be mixtures of various polymorphs like VO₂(B), VO₂(A), and VO₂(D). aip.org A subsequent annealing step is typically required to convert these metastable phases into the desired VO₂(M) phase. mdpi.comresearchgate.net

The morphology of the hydrothermally synthesized VO₂ is highly dependent on the reaction parameters. Precursors such as vanadium pentoxide (V₂O₅), ammonium (B1175870) metavanadate (NH₄VO₃), and vanadyl sulfate (B86663) (VOSO₄) are commonly used. ipme.runih.govchalcogen.ro Reducing agents play a crucial role in the formation of specific morphologies.

Below is a table summarizing the hydrothermal synthesis of various VO₂ nanostructures:

Interactive Data Table: Hydrothermal Synthesis of VO₂ Nanostructures
NanostructureVanadium PrecursorReducing Agent/SurfactantKey Synthesis ParametersResulting Phase (Post-Annealing)Reference
Nanoparticles Vanadium pentoxideDiamide hydrochlorideAnnealing at ~20 Pa vacuum at different temperatures for 1h.VO₂(M) mdpi.com
Nanowires/Nanorods Vanadium pentoxideOxalic acid dihydrateThree-step hydrothermal process followed by annealing at 475°C for 1h.VO₂(M) mdpi.com
Nanosheets Vanadium pentoxidePolyvinylalcoholAnnealing in a vacuum environment.VO₂(M) mdpi.com
Nanoflowers Ammonium metavanadateOxalic acid in DMSO-H₂OHydrothermal treatment followed by calcination at 500°C.V₂O₅ (maintaining flower morphology) nih.gov
Asterisk-shaped Not specifiedHydrazine (B178648) hydrate (B1144303)Precise control of hydrazine hydrate concentration.VO₂(M) researchgate.net
Urchin-like Not specifiedHydrazine hydratePrecise control of hydrazine hydrate concentration.VO₂(M) researchgate.net
Multifaceted spherical Not specifiedHydrazine hydratePrecise control of hydrazine hydrate concentration.VO₂(M) researchgate.net
Nanotubes Not specifiedDodecylamine (B51217)Use of dodecylamine as a reducing agent.VO₂(M) researchgate.net

Solution-Based Chemical Routes

Beyond hydrothermal synthesis, other solution-based methods are employed to produce VO₂ materials. These wet-chemical processes offer good control over stoichiometry and are often scalable. aip.org

Sol-Gel Method: This technique involves the transition of a colloidal solution (sol) into a gel-like network. aip.org It is a common route for preparing VO₂ thin films and nanoparticles. aip.orgarxiv.org Typically, metal alkoxides are used as precursors. aip.org The process generally involves hydrolysis and condensation reactions to form a vanadium-based gel, which is then heat-treated to obtain the final VO₂ product. ipme.ruresearchgate.net

Polymer-Assisted Deposition: This is another solution-based approach for synthesizing VO₂. aip.orgresearchgate.net

Gas Phase Synthesis

Gas phase synthesis techniques are frequently used for depositing high-quality VO₂ thin films. aip.orgaip.org These methods involve the reaction of volatile precursors in the gas phase, which then deposit onto a substrate.

Chemical Vapor Deposition (CVD): In CVD, one or more volatile precursors are introduced into a reaction chamber, where they react and/or decompose on a heated substrate to form a thin film. aip.orgresearchgate.net The quality and composition of the deposited VO₂ film are highly dependent on the vanadium precursor and the carrier gas used. aip.org Different variations of CVD, such as atmospheric pressure CVD (APCVD), aerosol-assisted CVD (AACVD), and metal-organic CVD (MOCVD), are utilized for synthesizing VO₂(M) nanostructures. aip.org MOCVD, for instance, has been used to grow pure monoclinic VO₂ films on silicon substrates at temperatures between 520°C and 550°C. aip.org

Physical Vapor Deposition (PVD): PVD encompasses a variety of vacuum deposition methods where a material is vaporized from a solid source and then condensed on a substrate. researchgate.net Sputtering is a common PVD technique used for VO₂ synthesis. researchgate.netarxiv.org In sputtering, a target of the material to be deposited is bombarded with high-energy ions, causing atoms to be ejected and deposited onto the substrate. arxiv.org

Controlled Growth of Specific this compound Polymorphs (e.g., VO₂(B), VO₂(A), VO₂(D))

While the monoclinic VO₂(M1) and tetragonal VO₂(R) phases are the most studied due to the metal-insulator transition, several metastable polymorphs of this compound exist, including VO₂(B), VO₂(A), and VO₂(D). aip.orgmdpi.com The synthesis of these specific polymorphs is often achieved through hydrothermal methods under controlled conditions, and they can serve as precursors for obtaining the desired VO₂(M) phase through subsequent annealing. mdpi.com

VO₂(B): This phase can be synthesized through hydrothermal processes using V₂O₅ as a precursor and various organic molecules as reducing and structure-directing agents. researchgate.net For instance, VO₂(B) nanoplates and nanorods have been successfully synthesized using diols as both reducing and structure-directing agents. researchgate.net The VO₂(B) phase can then be converted to the stable VO₂(M1) phase via an annealing treatment. nih.gov

VO₂(A): This polymorph is also often produced via hydrothermal methods. mdpi.com It can be formed alongside VO₂(B) during the hydrothermal reduction of V₃O₇·H₂O nanowires. mdpi.com A subsequent annealing step is necessary to transform VO₂(A) into the M1 phase. mdpi.com

VO₂(D): A newer phase, VO₂(D), has been synthesized as micro/nanostructures consisting of nanosheets via a hydrothermal method. mdpi.com It has been shown that VO₂(D) can be transformed into the rutile VO₂(R) phase by annealing at 320°C for 2 hours in a protective gas atmosphere. mdpi.com Li et al. first synthesized VO₂(D) nanoparticles using oxalic acid dihydrate as a reducing agent and polyvinylalcohol as a surfactant, which were then converted to VO₂(M) nanoparticles by annealing in a vacuum. mdpi.com

Optimization of Synthesis Parameters for Morphology, Size, and Crystalline Structure Control

The final properties of this compound materials are intrinsically linked to their morphology, particle size, and crystalline structure. Therefore, precise control over the synthesis parameters is crucial for tailoring these characteristics to specific applications.

In hydrothermal synthesis , several parameters can be adjusted to control the outcome:

Temperature and Reaction Time: The temperature and duration of the hydrothermal treatment significantly influence the crystalline phase and morphology of the product. ipme.runih.gov For example, increasing the reaction time in the hydrothermal synthesis from V₂O₅ can lead to the complete reduction of V⁵⁺ to V⁴⁺, avoiding intermediate phases like V₆O₁₃. nih.gov Verma et al. demonstrated that adjusting the hydrothermal growth time from 20 to 60 hours, followed by post-annealing, resulted in morphologies ranging from spherical aggregates to flower-shaped particles of the VO₂(M) phase. aip.org

pH of the Precursor Solution: The pH of the initial solution can dictate the type of vanadium oxide species present and, consequently, the structure of the final product. researchgate.net

Precursor and Reducing Agent Concentration: The molar ratio of the vanadium precursor to the reducing agent is a critical factor. nih.gov For instance, the concentration of hydrazine hydrate has been shown to be highly influential on the morphology of VO₂ nanostructures, leading to asterisk-shaped, urchin-like, or multifaceted spherical particles. researchgate.net

Choice of Reducing Agent and Surfactants: The type of reducing agent and the presence of surfactants can direct the growth of specific nanostructures. mdpi.comresearchgate.netresearchgate.net Dodecylamine, for example, has been used to achieve well-organized VO₂(M) nanotubes. researchgate.net

In gas-phase synthesis methods like MOCVD, parameters such as:

Deposition Temperature: The substrate temperature during deposition has a significant impact on the grain size and morphology of the resulting film. aip.org For instance, VO₂ films deposited at 535°C showed sharp grain boundaries with an average size of 200 nm. aip.org

Precursor Flow Rate and Partial Pressure: The rate at which precursors are introduced and the partial pressure of reactive gases like oxygen are critical for achieving the correct stoichiometry of VO₂. aip.org

The following table provides examples of how synthesis parameters can be optimized to control the characteristics of VO₂ materials.

Interactive Data Table: Optimization of Synthesis Parameters for VO₂
Synthesis MethodParameter OptimizedEffect on Morphology, Size, or Crystalline StructureReference
HydrothermalReaction Time (20, 40, 48, 60h)Resulted in spherical aggregates, platelike microstructures, 3D nanocrystals, and flower-shaped VO₂(M) particles, respectively. aip.org
HydrothermalReducing Agent (Hydrazine Hydrate) ConcentrationSensitive control over morphology, producing asterisk-shaped, urchin-like, and multifaceted spherical nanostructures. researchgate.net
HydrothermalChoice of Reducing Agent (Dodecylamine)Formation of well-organized and high-quality VO₂(M) nanotubes. researchgate.net
MOCVDDeposition Temperature (520°C, 535°C, 550°C)Varied film morphology, with 535°C producing sharp grain boundaries and an average grain size of 200 nm. aip.org
HydrothermalVanadium Precursor/Reducing Agent Molar RatioInfluences the formation of the pure VO₂(M1) phase. nih.gov

Engineering the Metal Insulator Transition Characteristics in Vanadium Dioxide

Chemical Doping Strategies

The introduction of dopant atoms into the vanadium dioxide lattice can significantly alter the electronic structure and crystal lattice dynamics, thereby influencing the metal-insulator transition temperature (T_c). The choice of dopant element and its concentration allows for a tunable modulation of T_c, either decreasing or increasing it from its intrinsic value.

Tungsten (W) Doping for Transition Temperature Reduction

Tungsten is widely recognized as one of the most effective dopants for reducing the MIT temperature of VO₂. mdpi.com The substitution of vanadium ions (V⁴⁺) with tungsten ions, which typically exist in a higher valence state (W⁶⁺), is a key mechanism behind this reduction. ucl.ac.uk This substitution introduces additional free electron carriers into the VO₂ lattice, which destabilizes the insulating monoclinic phase and favors the metallic rutile phase, thereby lowering the energy required for the transition. academie-sciences.frub.edu

The reduction in transition temperature is remarkably efficient, with studies reporting a decrease of approximately 20–28 °C for every atomic percent (at.%) of tungsten introduced. mdpi.comucl.ac.uk For instance, a doping concentration of 1.7 at.% has been shown to lower the transition temperature to as low as 26°C. ucl.ac.uk This significant reduction brings the operational temperature of VO₂-based devices into a range suitable for everyday applications.

Beyond lowering the transition temperature, tungsten doping also influences the hysteresis of the MIT. The hysteresis loop width, which represents the temperature difference between the heating and cooling transitions, is observed to narrow with increasing tungsten concentration. ucl.ac.uk For example, the hysteresis width can be reduced from over 10°C in undoped VO₂ to about 4°C in a 1.7 at.% W-doped film. ucl.ac.uk This is attributed to structural defects induced by the tungsten dopant acting as nucleation sites for the phase transition. ucl.ac.uk

Dopant Concentration (at.%)Transition Temperature (°C)Hysteresis Width (°C)Reference
0~68>10 ucl.ac.uk
1.3~19- ucl.ac.uk
1.7264 ucl.ac.uk
2.025- researchgate.net

Table 1: Effect of Tungsten (W) Doping on the Transition Temperature and Hysteresis Width of this compound.

Molybdenum (Mo) Doping Effects

Molybdenum, another high-valence metal, also serves as an effective n-type dopant for reducing the transition temperature of VO₂. mdpi.com Similar to tungsten, molybdenum (Mo⁶⁺) substitution for V⁴⁺ introduces excess electrons, which contributes to the destabilization of the insulating phase. aip.org However, the efficiency of transition temperature reduction with molybdenum doping is generally less pronounced than with tungsten. academie-sciences.fr Reports indicate a reduction rate of approximately 10°C per atomic percent of molybdenum. mdpi.com

The introduction of molybdenum can also lead to a narrower hysteresis loop width compared to undoped VO₂. mdpi.com This effect, coupled with the reduction in transition temperature, makes molybdenum-doped VO₂ a candidate for applications requiring faster switching characteristics. The degradation of phase transition properties upon doping is often linked to an increase in the conductivity of the material in its semiconductor phase. aip.org

Titanium (Ti) Doping for Transition Temperature and Hysteresis Modulation

In contrast to high-valence dopants like tungsten and molybdenum, titanium (Ti⁴⁺) has the same valence state as vanadium (V⁴⁺). The effect of titanium doping on the transition temperature of VO₂ is more complex and can vary depending on the study, with some reporting a decrease while others observe an increase. figshare.com However, a notable and consistent effect of titanium doping is the significant reduction in the width of the hysteresis loop. figshare.comnih.gov

Research has shown that Ti-doping can reduce the hysteresis width at a rate of approximately 2°C per atomic percent of Ti. nih.gov This is attributed to the fact that Ti dopant atoms break the local structural symmetry in the metallic rutile phase, which propagates through the lattice. nih.gov In some cases, an increase in the transition temperature has been observed, with a reported increase of 18.5°C for a 2% Ti doping concentration. figshare.com The introduction of titanium can also lead to a refinement in the grain size of the VO₂ film. figshare.com

Cobalt (Co) Doping and Secondary Phase Incorporation

Cobalt (Co²⁺), a lower-valence transition metal, can also be introduced into the VO₂ lattice to modify its properties. Doping with cobalt has been shown to reduce the transition temperature. researchgate.net For instance, with an increasing doping ratio up to 8 mol.%, the transition temperature can be decreased by nearly 19 K. researchgate.net This reduction is attributed to the compressive strain induced along the a-axis of the monoclinic VO₂ structure, which weakens the V-V dimer bonds. acs.org

A particularly interesting strategy involves the incorporation of cobalt as a secondary phase. acs.org In this approach, the contact between VO₂ and metallic cobalt creates an electron-rich region within the this compound at the phase boundary. acs.org This phenomenon is akin to n-type doping and effectively increases the electron density in the VO₂ matrix, thereby lowering the energy barrier for the phase transition and reducing the transition temperature. acs.org This method allows for a wide tuning range of the transition temperature. researchgate.net

Magnesium (Mg) Doping and Stabilization of Metastable Phases (e.g., M2)

Magnesium (Mg²⁺) is a divalent dopant that has been investigated for its ability to modulate the properties of VO₂. berkeley.edursc.org Mg doping has been found to decrease the metal-insulator transition temperature by approximately 3 K per atomic percent of Mg. berkeley.edursc.org Furthermore, magnesium doping can enhance the luminous transmittance of VO₂ films, which is a desirable property for smart window applications. berkeley.edursc.org

Impact of Dopant Valence States on Transition Temperature

The valence state of the dopant element plays a crucial role in determining its effect on the metal-insulator transition temperature of this compound. As a general trend, doping with elements that have a higher valence state than V⁴⁺ (e.g., W⁶⁺, Mo⁶⁺, Nb⁵⁺) tends to decrease the transition temperature. academie-sciences.fr This is primarily due to the introduction of excess electrons, which increases the carrier concentration and destabilizes the insulating state. ub.edu

Conversely, doping with elements that have a lower valence state than V⁴⁺ (e.g., Al³⁺, Cr³⁺) often leads to an increase in the transition temperature. acs.org However, this is not a universal rule, as some low-valence dopants have been observed to decrease the transition temperature. The effect of a dopant is not solely determined by its valence state; other factors such as its ionic radius, the induced lattice strain, and its influence on the local crystal structure also play significant roles. For instance, dopants with the same valence state as vanadium, such as Ti⁴⁺, can still modulate the transition properties through mechanisms like strain and defect creation. figshare.com

Strain Engineering Approaches

Strain engineering has emerged as a powerful method to manipulate the MIT in this compound. aip.orgrsc.org By introducing strain, it is possible to alter the critical temperature (Tc) of the transition, providing a pathway to tailor the material's properties for specific applications. aip.org Strain can be introduced through several methods, including the use of substrates, external mechanical forces, and leveraging lattice mismatch. aip.org

Substrate-Induced Interfacial Strain Effects

The choice of substrate for growing VO2 thin films plays a crucial role in inducing interfacial strain and consequently influencing the MIT. aip.orgresearchgate.net The lattice mismatch and thermal expansion coefficient differences between the VO2 film and the substrate generate strain that can either be compressive or tensile. aip.orgacs.org

For instance, VO2 films grown on titanium dioxide (TiO2) substrates experience significant strain. Films on TiO2 (001) substrates have shown a reduced transition temperature of 290 K, attributed to compressive strain. aip.org In contrast, films grown on aluminum oxide (Al2O3) (10-10) substrates exhibit a transition temperature closer to the bulk value of 340 K due to relaxed strain. aip.org The strain state, particularly along the c-axis of the rutile phase, is a key determinant of the transition temperature. Compressive strain along this axis tends to decrease Tc, while tensile strain increases it. acs.org

The quality of the substrate surface also has a notable impact. Surface reconstructions on the substrate can lead to strain relaxation at the interface, which systematically increases the MIT temperature. capes.gov.braip.org Therefore, controlling the substrate's surface condition is essential for effectively applying strain to tune the MIT. capes.gov.braip.org

SubstrateStrain TypeEffect on Transition Temperature (Tc)Reference
TiO2 (001)CompressiveDecrease aip.org
Al2O3 (10-10)RelaxedNear bulk value aip.org
Stretched PDMSTensileIncrease researchgate.net
Compressed PDMSCompressiveDecrease researchgate.net

External Mechanical Strain Modulation

Applying external mechanical forces offers a dynamic way to modulate the MIT properties of VO2. researchgate.net By fabricating VO2 thin films on flexible substrates, such as polydimethylsiloxane (B3030410) (PDMS), it is possible to apply tunable tensile or compressive strain. researchgate.net

Studies have demonstrated that applying tensile strain to VO2 films on flexible glass substrates can systematically shift the Raman spectra and alter the MIT critical temperature. aip.org This approach allows for reversible tuning of the material's electrical resistance. aip.org For example, a VO2 thin film held at 70°C in its metallic state shows a correlation between applied tensile strain and its resistance. aip.org This ability to continuously tune the MIT with external strain opens up possibilities for flexible and stretchable electronic devices. researchgate.net

Lattice Mismatch Strain

Lattice mismatch between the VO2 film and the substrate is a fundamental source of strain in epitaxial thin films. aip.orgrsc.org This mismatch forces the in-plane lattice parameters of the VO2 film to conform to those of the substrate, inducing significant strain, especially in thinner films. acs.org

For example, a high degree of lattice mismatch, such as the 8.78% mismatch along the c-axis between VO2 and ruthenium dioxide (RuO2), can be exploited to create massively strained films. arxiv.org This approach allows for the exploration of a wide strain window, from bulk-like to highly strained regions. arxiv.org However, the conventional understanding that lattice mismatch is the sole contributor to strain has been challenged. In some cases, particularly in thicker films, the growth mode, such as island growth, can lead to the accumulation of anomalous compressive strain, contradicting the predictions based on lattice mismatch alone. rsc.org

Anisotropic and Biaxial Strain Effects

The response of VO2 to strain is often anisotropic, meaning it depends on the direction of the applied strain. researchgate.net This anisotropy is linked to the orientation of the V-V atomic chains within the crystal structure. researchgate.net By growing VO2 films on TiO2 substrates with different orientations, such as (001), (110), and (101), researchers have observed anisotropic MIT behavior. researchgate.net

Biaxial strain, where strain is applied in two perpendicular directions, has been shown to be particularly effective in modulating the electronic properties of VO2. Theoretical and experimental studies have revealed that applying biaxial strain can enhance electron correlations and induce an orbital-selective Mott transition within the metallic phase. diamond.ac.ukmst.edu This means that even in the metallic state, specific electron orbitals can become insulating due to strong electron-electron interactions, a phenomenon that can be tuned by strain. diamond.ac.uk This strain-induced modification of the electronic structure highlights the intricate interplay between lattice and electronic degrees of freedom in VO2. mst.edu

Oxygen Vacancy Engineering

The stoichiometry of this compound, particularly the concentration of oxygen vacancies, plays a critical role in determining its MIT characteristics. rsc.orgacs.org Oxygen vacancies act as electron donors, increasing the free carrier concentration in the material. journal-spqeo.org.ua An increase in carrier concentration favors the transition to the metallic state, thereby reducing the MIT temperature. journal-spqeo.org.ua

The creation and control of oxygen vacancies can be achieved through various methods. For instance, the growth temperature during deposition processes like pulsed DC sputtering can influence the concentration of oxygen vacancies. researchgate.net Higher growth temperatures can lead to an increase in oxygen vacancies, resulting in a lower room temperature resistance. researchgate.net

Furthermore, the migration of oxygen vacancies across interfaces in heterostructures can be used to tune the MIT. In a titanium dioxide (TiO2)/VO2 heterostructure, oxygen vacancies can migrate from the TiO2 layer to the VO2 layer, suppressing the MIT in the VO2. d-nb.infoosti.gov This interfacial oxygen vacancy migration leads to a significant reduction in the resistance of the insulating phase of VO2. d-nb.infoosti.gov This approach of "oxygen vacancy engineering" provides a novel way to control the electronic properties of oxide heterostructures. d-nb.infoosti.gov Density functional theory calculations have shown that the formation energetics of oxygen defects can also be manipulated by strain, highlighting the coupled nature of these engineering approaches. acs.org

Multilayer Composite Structures for Tunable Performance

The integration of this compound into multilayer composite structures offers a versatile platform for tuning its optical and electrical performance. optica.orgresearchgate.net These structures can be designed to achieve properties that are not possible with a single layer of VO2.

One approach involves creating metal-dielectric-metal multilayer structures based on the Fabry-Perot resonance principle. optica.org For example, an Ag/SiO2/VO2/Ag/VO2 multilayer structure has been designed to act as a mid-infrared modulator. optica.org This structure exhibits strong absorption at specific wavelengths, and the absorption can be dynamically tuned by leveraging the phase transition of VO2. optica.org

Another strategy is to combine VO2 with other functional materials like graphene. A metamaterial absorber based on a graphene and this compound composite structure has been demonstrated to have dynamically adjustable absorption characteristics in the terahertz range. optica.org By simultaneously tuning the electrical properties of graphene and the phase transition of VO2, the device can function as a wide-broadband, reduced-broadband, multi-band, or perfect single-band absorber. optica.org

Multi-Stimuli Driven Phase Transition: Electrical, Optical, and Magnetic Fields

The metal-insulator transition (MIT) in this compound (VO₂) is not solely a thermally driven phenomenon. It can also be initiated and modulated by various external stimuli, including electrical, optical, and magnetic fields. researchgate.netnih.govacs.org This multi-stimuli responsiveness makes VO₂ a highly versatile material for a range of technological applications, from high-speed switches to advanced sensors. nih.govfrontiersin.org The ability to trigger the phase transition using non-thermal methods opens up possibilities for devices that can operate at extremely high speeds, potentially on the scale of picoseconds or even femtoseconds. publications.gc.camdpi.com

Electrical Field-Induced Transition

Applying a sufficiently strong electric field across a VO₂ film can induce the transition from its insulating to a metallic state. publications.gc.camdpi.com This electrically triggered MIT is of significant interest for electronic switching applications. mdpi.com The transition is characterized by a sharp increase in conductivity, often by several orders of magnitude, when the applied voltage or electric field reaches a critical threshold. publications.gc.camdpi.com

Research has shown that the threshold electric field for inducing the transition can vary depending on factors such as film thickness, crystalline quality, and device geometry. publications.gc.caarxiv.org For instance, studies on VO₂ nano-gap junctions have demonstrated that the switching is influenced by the gap length and the contact materials used. publications.gc.ca In some cases, the transition is initiated electronically, followed by a secondary, thermally-induced transition due to Joule heating. publications.gc.camdpi.com However, it has also been demonstrated that an electric field alone can be sufficient to trigger the transition, independent of significant Joule heating effects. arxiv.orgresearchgate.net

The threshold electric field for initiating the transition at room temperature has been reported to be in the range of 10⁵ to 10⁷ V/m. mdpi.comresearchgate.net For example, one study reported a transition field of approximately 10⁵ V/m for a VO₂ nanofilm with a 75 μm electrode spacing. mdpi.com Another investigation on VO₂ thin films observed a room temperature transition field of about 25 kV/cm (2.5 x 10⁶ V/m). arxiv.org The transition field is also temperature-dependent, generally decreasing as the ambient temperature increases. researchgate.net

Sample TypeReported Transition FieldKey FindingsReference
VO₂ nanofilm~105 V/mAn abrupt jump in current was observed at approximately 38 V across a 75 μm gap. mdpi.com
VO₂ thin film~6.5 x 107 V/mSwitching from insulating to metallic state observed at 300K using a conducting AFM tip. researchgate.net
Atomic Layer Deposited VO₂ thin film~25 kV/cm (2.5 x 106 V/m)Reversible phase change observed at room temperature. The transition field was dependent on the crystalline quality of the film. arxiv.org
VO₂ nano-gap junctionsVaries with gap length and contact metalTransition is likely initiated electronically, sometimes followed by a secondary thermal transition. Interface effects can lead to overestimation of the transition field. publications.gc.ca

Optical Field-Induced Transition

The MIT in VO₂ can be triggered with remarkable speed by optical pulses, particularly from lasers. publications.gc.caoptica.org This photo-induced phase transition occurs on ultrafast timescales, making VO₂ a candidate for all-optical switching and modulation devices. mdpi.comoptica.org The mechanism of the optical transition can depend on the characteristics of the light source, such as wavelength, pulse duration, and repetition rate.

Studies using femtosecond laser pulses have shown that the transition can be induced non-thermally. arxiv.org High-field, multi-terahertz transients with field strengths as high as 15 MV/cm have been shown to induce the transition in under 100 femtoseconds, a timescale that precludes a thermal mechanism. arxiv.org This ultrafast switching is attributed to a non-thermal tunneling mechanism, where the strong electric field of the light pulse directly causes the delocalization of electrons. arxiv.org

In contrast, when using high-repetition-rate lasers, the phase transition can be induced by the cumulative thermal effect of the laser pulses. optica.org Research has demonstrated that at laser repetition frequencies above a certain threshold (e.g., 50 kHz), the VO₂ film transitions to the metallic phase due to thermal accumulation. optica.org The modulation depth of this laser-induced transition was found to be consistent with that of a temperature-induced transition. optica.org Furthermore, it has been shown that polycrystalline VO₂ films can be switched to the metallic state by photoexcitation with photon energies well below the material's bandgap, which is attributed to the presence of defect states. mpg.deaip.org

Light SourceSwitching TimescaleProposed MechanismReference
Femtosecond laser pulses (high repetition rate > 50 kHz)Varies with laser energy and temperatureThermal accumulation from laser pulses. optica.org
High-field multi-THz transients< 100 fsNon-thermal, field-induced tunneling (Schwinger effect analogue). arxiv.org
Below-gap photon energy excitation (polycrystalline films)Not specifiedPhoto-doping of holes into the valence band via defect states. mpg.deaip.org
UV light (375 nm)Not specifiedPhoto-induced creation of oxygen vacancies leading to an electronic phase transition. nih.gov

Magnetic Field-Induced Transition

The influence of magnetic fields on the MIT in pure VO₂ is generally weak. jps.jpaip.org In its low-temperature insulating phase, VO₂ is typically considered non-magnetic, though it can exhibit paramagnetic behavior. jps.jpresearchgate.net The high-temperature metallic phase is paramagnetic. aip.org

However, significant magnetic field effects have been observed in doped VO₂. In a notable study, an ultrahigh magnetic field of 500 T was used to induce a metallic state in the insulator phase of tungsten-doped VO₂. arxiv.orgnih.gov This transition was attributed to the spin Zeeman effect, where the strong magnetic field dissociates the vanadium-vanadium dimers that are characteristic of the insulating phase, leading to the delocalization of electrons. arxiv.orgrsc.org

Other research has investigated the effect of incorporating ferromagnetic elements, such as cobalt, into VO₂ films. aip.org While the direct magnetic influence on the transition temperature was found to be limited, with a change of only about 3.43 K at a high magnetic field of 9 T, the study highlights ongoing efforts to modulate the MIT through magnetic means. aip.org In VO₂/(Co/Pt)₂ heterostructures, the phase transition in the VO₂ layer has been shown to induce a large change in the perpendicular magnetic anisotropy of the cobalt/platinum layers, demonstrating a coupling between the structural phase transition and magnetic properties in adjacent materials. aip.org

While a strong magnetic field alone is not a common method for triggering the MIT in pure VO₂, these findings indicate that magnetic fields can play a significant role in modulating the phase transition, particularly in engineered VO₂-based materials and heterostructures. arxiv.orgrsc.orgaip.org

Advanced Spectroscopic and Structural Characterization of Vanadium Dioxide

X-ray Diffraction (XRD) and Temperature-Dependent Structural Analysis

X-ray diffraction (XRD) is a fundamental technique for investigating the crystallographic structure of VO₂ and monitoring its temperature-dependent phase transitions. By analyzing the diffraction patterns, researchers can identify the crystal phases present, determine lattice parameters, and study strain effects.

At room temperature, well below the transition temperature, XRD patterns of polycrystalline VO₂ thin films typically exhibit diffraction peaks corresponding to the monoclinic M1 phase (space group P2₁/c). nih.gov Common peaks observed include reflections from the (011), (-102), (200), (-112), (210), (220), and (022) crystallographic planes. nih.gov For epitaxial thin films, the orientation is dictated by the substrate. For instance, a VO₂ film grown on a c-plane sapphire substrate can exhibit a (010) orientation. frontiersin.org

As the temperature is increased through the MIT, temperature-dependent XRD measurements reveal a shift in the diffraction peaks. For example, the VO₂ (011) reflection shifts to a lower 2θ angle, indicating an expansion of the lattice. frontiersin.org This shift becomes more pronounced in the temperature range of 65–70°C. frontiersin.org At temperatures above the transition, the monoclinic peaks disappear and are replaced by peaks corresponding to the tetragonal rutile (R) phase (space group P4₂/mnm), confirming the structural phase transformation. nih.govaip.org This transition is reversible, with the monoclinic peaks reappearing upon cooling, often with a thermal hysteresis. frontiersin.org

High-resolution XRD allows for the precise determination of lattice constants and their evolution with temperature. In one study of an epitaxial VO₂ film, the lattice constants at room temperature were approximately a = 5.723 Å, b = 4.521 Å, and c = 5.393 Å. frontiersin.org Upon heating through the transition, these values abruptly changed, reflecting the structural rearrangement. frontiersin.org The presence of other phases, such as the M2 (monoclinic) and T (triclinic) phases, can also be identified and their stability mapped as a function of temperature and strain. aip.orgberkeley.edu For instance, W-doping has been shown to stabilize the M2 phase at room temperature. whiterose.ac.uk

Table 1: Temperature-Dependent Lattice Parameters of Epitaxial VO₂ Thin Film

TemperatureLattice Constant a (Å)Lattice Constant b (Å)Lattice Constant c (Å)Mismatch Angle (Δβ) (°)
Room Temp5.7234.5215.393122.02
> MIT5.6894.5385.411122.00

This table is based on data from a study on (010)-VO₂/(0001)-Al₂O₃ epitaxial thin film and illustrates the sudden changes in lattice parameters across the metal-insulator transition. frontiersin.org

Raman Spectroscopy for Phonon Modes and Structural Changes

Raman spectroscopy is a powerful non-destructive technique that is highly sensitive to lattice vibrations (phonons) and crystal symmetry, making it ideal for studying the structural dynamics of VO₂ during its phase transition. idsi.mdidsi.md

In its low-temperature monoclinic (M1) insulating phase, VO₂ exhibits characteristic Raman-active phonon modes. The most prominent peaks are typically observed at approximately 195 cm⁻¹, 225 cm⁻¹, 313 cm⁻¹, 390 cm⁻¹, and 616 cm⁻¹. idsi.mdidsi.mdnih.gov The low-frequency modes, such as those at 195 cm⁻¹ and 225 cm⁻¹, are associated with V-V vibrational modes, while the higher-frequency peak around 616 cm⁻¹ is attributed to V-O vibrations. nih.govrsc.org The exact positions of these peaks can be influenced by factors such as stress, with tensile stress potentially causing an upward shift. aip.org

As the temperature increases towards the transition point, the intensity of these Raman peaks begins to decrease, and the peaks may broaden and shift. nih.govoptica.org For example, the V-V vibrational mode at 195 cm⁻¹ and the V-O mode at 616 cm⁻¹ have been observed to harden (shift to higher frequencies) with increasing temperature in the M1 phase, indicating rearrangements of V-V pairs and VO₆ octahedra. aip.org Upon reaching the critical temperature, all the characteristic Raman peaks of the monoclinic phase disappear completely. idsi.mdnih.gov This disappearance confirms the structural transition to the high-temperature rutile (R) phase, which is Raman inactive. nih.gov The transition is reversible, with the monoclinic peaks reappearing upon cooling. rsc.org

Temperature-dependent Raman spectroscopy can also be used to identify intermediate phases. Under certain strain conditions, an intermediate insulating M2 phase can form between the M1 and R phases, which has its own distinct Raman signature. rsc.org

Table 2: Prominent Raman Modes of Monoclinic (M1) VO₂ at Room Temperature

Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
~195V-V vibration idsi.mdnih.gov
~225V-V vibration idsi.mdnih.gov
~313Ag vibration mode idsi.md
~390Ag vibration mode idsi.md
~616V-O vibration nih.gov

This table summarizes the key Raman peaks observed for the insulating M1 phase of VO₂.

X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Stoichiometry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For vanadium dioxide, XPS is crucial for verifying the stoichiometry and probing the oxidation states of vanadium.

The XPS spectra of VO₂ are characterized by core-level peaks for vanadium (V 2p) and oxygen (O 1s). ualberta.ca The V 2p spectrum is composed of two spin-orbit split peaks, V 2p₃/₂ and V 2p₁/₂. The V 2p₃/₂ peak is often deconvoluted to identify the different oxidation states of vanadium present in the sample. researchgate.net The binding energy of the V 2p₃/₂ core level for the V⁴⁺ oxidation state, which is characteristic of stoichiometric VO₂, is a key indicator. The presence of other oxidation states, such as V⁵⁺ or V³⁺, can also be detected, providing insight into the stoichiometry and purity of the VO₂ film. researchgate.net For instance, the presence of V⁵⁺ may indicate surface oxidation or the formation of other vanadium oxides like V₂O₅. researchgate.net

The O 1s core-level spectrum is also analyzed. It is sometimes used as a reference for calibrating the binding energies of the V 2p peaks. nih.gov Analysis of the V 2p and O 1s peaks allows for the sub-quantitative determination of the elemental composition. ualberta.ca

XPS analysis has been used to confirm that annealing processes can convert amorphous vanadium oxide films to the desired crystalline VO₂ phase and to study the effects of doping on the electronic structure. aip.orguni-hannover.de For example, studies have shown how the ratio of V⁵⁺ to V⁴⁺ can influence the phase transition behavior. aip.org

Table 3: Typical Binding Energies in XPS Analysis of Vanadium Oxides

Core LevelOxidation StateApproximate Binding Energy (eV)Reference
V 2p₃/₂V⁴⁺~516
V 2p₃/₂V⁵⁺~517-518 researchgate.net
V 2p₃/₂V³⁺~515
O 1s-~530 ualberta.canih.gov

Note: Binding energies can vary slightly depending on the specific sample, instrument calibration, and referencing method.

Transmission Electron Microscopy (TEM) for Microstructure and Nanodomain Analysis

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging of the microstructure of materials at the nanoscale. In the study of this compound, TEM is employed to visualize the crystalline structure, grain boundaries, defects, and the evolution of nanodomains during the phase transition.

TEM imaging can reveal the morphology of VO₂ thin films, including their grain size and texture. Selected Area Electron Diffraction (SAED) patterns obtained through TEM confirm the crystalline structure of the films. For instance, SAED patterns can be indexed to the monoclinic M1 phase at room temperature and show the transition to the rutile R phase at elevated temperatures. whiterose.ac.uk

A key application of TEM in VO₂ research is the direct observation of the coexistence of insulating and metallic domains during the MIT. As the material is heated through the transition, metallic nanodomains nucleate and grow within the insulating host matrix. TEM allows for the visualization of this percolation process, providing critical insights into the mechanism of the phase transition. This coexistence of phases is a hallmark of the first-order nature of the transition in VO₂.

Furthermore, TEM analysis can reveal the influence of factors like doping on the microstructure. For example, in W-doped VO₂, TEM and SAED have been used to confirm the stabilization of the M2 phase. whiterose.ac.uk

Spectroscopic Ellipsometry for Optical Property Determination

Spectroscopic ellipsometry (SE) is a highly sensitive, non-destructive optical technique used to determine the thickness and complex refractive index (or dielectric function) of thin films. mdpi.com For VO₂, temperature-dependent SE is invaluable for characterizing the significant changes in its optical properties across the metal-insulator transition. mdpi.comhoriba.com

The technique measures the change in polarization of light upon reflection from a sample. By modeling the experimental data, one can extract the optical constants, namely the refractive index (n) and the extinction coefficient (k), over a wide spectral range, from the ultraviolet to the infrared. mdpi.comarxiv.org

In the insulating state (below the transition temperature), VO₂ is relatively transparent in the infrared region, characterized by a low extinction coefficient. horiba.com As it transitions to the metallic state, there is a dramatic change in the optical properties. The refractive index decreases, and the extinction coefficient increases significantly, particularly in the near-infrared region, which is a typical behavior for metals. horiba.comresearchgate.net

SE can be used to precisely determine the phase change temperature by analyzing the first-order derivative of the ellipsometry data with respect to temperature. mdpi.com The optical constants derived from SE are crucial for the design and modeling of VO₂-based optical devices such as smart windows, optical switches, and modulators. The data can be fitted using models like the Tauc-Lorentz oscillator model for the insulating phase and a combination of Drude and Tauc-Lorentz models for the metallic phase. mdpi.com

Table 4: Change in Optical Constants of VO₂ Film at 2500 nm Wavelength

PhaseTemperatureRefractive Index (n)Extinction Coefficient (k)
Insulating25 °C~2.9~0.3
Metallic90 °C~2.1~2.2

This table shows representative changes in optical constants, illustrating the dramatic shift during the phase transition. Actual values can vary based on film quality and measurement conditions. researchgate.netrefractiveindex.inforesearchgate.net

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy measures the transmittance, reflectance, and absorbance of a material as a function of wavelength. For VO₂, this technique is widely used to characterize the thermochromic properties associated with its metal-insulator transition. nih.gov

Temperature-dependent transmittance measurements clearly demonstrate the switching behavior of VO₂. In the low-temperature insulating state, VO₂ films are typically transparent in the near-infrared (NIR) and parts of the visible spectrum. nih.govmdpi.com As the temperature is increased through the MIT, the transmittance in the NIR region drops significantly, while the change in the visible region is less pronounced. nih.govresearchgate.net This selective modulation of infrared radiation is the basis for its application in energy-efficient smart windows.

The magnitude of the transmittance change can be substantial. For example, a significant decrease in transmittance at a wavelength of 2500 nm is a common metric used to characterize the transition. researchgate.net Studies have shown that the transmittance can be reduced by a large percentage when VO₂ transforms into its metallic phase. nih.gov

UV-Vis-NIR spectroscopy is also used to study the effects of doping on the optical properties and transition temperature. For instance, doping with tungsten can lower the transition temperature, and this shift can be readily observed in the temperature-dependent transmittance curves. nih.gov

Table 5: Transmittance Properties of Undoped VO₂ Thin Film

Spectral RangeStateTypical TransmittanceReference
VisibleInsulating~60% researchgate.net
VisibleMetallic~49% nih.govresearchgate.net
Near-Infrared (2.5 µm)Insulating~56% researchgate.net
Near-Infrared (2.5 µm)Metallic~15% or lower mdpi.comresearchgate.net

These values are illustrative and can vary significantly based on film thickness, substrate, and synthesis method.

Terahertz (THz) Spectroscopy for Dynamic Properties

Terahertz (THz) time-domain spectroscopy (THz-TDS) is a powerful tool for investigating the dynamic properties of materials, particularly the conductivity and carrier dynamics. hfcas.ac.cn In VO₂, THz spectroscopy is used to probe the ultrafast dynamics of the insulator-to-metal transition and to characterize its THz-frequency electrical properties. hfcas.ac.cnmdpi.com

In its insulating state, VO₂ is largely transparent to THz radiation. tdl.org However, upon transitioning to the metallic state, it becomes highly opaque, with a significant reduction in THz transmission. tdl.orgoptica.org This large modulation of THz transmission makes VO₂ a promising material for active THz devices like modulators, switches, and filters. hfcas.ac.cnresearchgate.net Studies on epitaxial VO₂ films have demonstrated a transmission reduction of up to 85%. optica.org

THz spectroscopy allows for the determination of the complex optical conductivity without the need for electrical contacts. tdl.orgntu.edu.sg By measuring the transmitted THz pulse, both the real and imaginary components of the conductivity can be extracted. ntu.edu.sgaip.org This provides direct insight into the electronic transport properties during the phase transition.

Furthermore, optical pump-THz probe spectroscopy is an ultrafast technique used to study the non-equilibrium dynamics of the photo-induced phase transition. ntu.edu.sgoptica.org These experiments have shown that the transition from the insulating to the metallic state can be triggered on a sub-picosecond timescale, revealing the complex interplay between electronic and structural changes. mdpi.comaps.org

Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to quantify the thermodynamics of the metal-insulator transition (MIT) in this compound. nih.gov By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC provides critical data on the enthalpy and entropy changes associated with the phase transition.

During a DSC measurement, the VO₂ sample is subjected to a controlled temperature program, typically a linear heating and cooling ramp that crosses the transition temperature. As the material undergoes its first-order phase transition, a peak is observed in the DSC curve. researchgate.net

Heating Cycle: An endothermic peak appears, representing the energy absorbed by the material to transform from the low-temperature monoclinic (M1) insulating phase to the high-temperature tetragonal (R) metallic phase. mdpi.com

Cooling Cycle: An exothermic peak is recorded, corresponding to the heat released as the material reverts from the metallic (R) phase back to the insulating (M1) phase. researchgate.net

The transition temperatures for heating (Tc,h) and cooling (Tc,c) are determined from the onset or peak of these respective curves. The difference between these temperatures defines the thermal hysteresis width (ΔT), a key characteristic of the VO₂ transition. The phase transition temperature (Tc) is often calculated as the average of the heating and cooling peak temperatures. researchgate.net

The integral of the DSC peak provides the change in enthalpy (ΔH), or latent heat, of the transition. nih.govmdpi.com This value represents the total energy required to drive the structural rearrangement. From the enthalpy and the transition temperature, the change in entropy (ΔS) can be calculated using the thermodynamic relationship ΔS = ΔH / Tc. nih.gov These parameters are crucial for understanding the thermodynamic driving forces of the transition. For instance, DSC has been used to confirm the purity of VO₂(M) samples, with experimentally measured switching enthalpies approaching the theoretical maximum. researchgate.net The technique is also sensitive enough to identify biogenic VO₂ nanoparticles based on their characteristic phase transition temperature. nih.govjmb.or.kr

DSC analysis is also instrumental in studying the effects of doping, defects, and particle size on the thermodynamics of the transition. researchgate.netacs.org For example, studies on Ti-doped VO₂(M) powders have shown that doping can lead to a significant broadening of the DSC peaks, indicating a more complex or distributed transition. researchgate.net Similarly, DSC has been proposed as a method to dynamically track the phase transition in nanoparticles, revealing size-dependent and defect-mediated thermodynamic behaviors. researchgate.netacs.org

Table 1: Thermodynamic Parameters of VO₂ Phase Transition Determined by DSC

Sample Description Transition Temperature (Heating, Tc,h) Transition Temperature (Cooling, Tc,c) Phase Change Enthalpy (ΔH) Reference
Undoped VO₂ Powder 77.7 °C 62.5 °C 55.4 J/g researchgate.net
VO₂ Powder (72h hydrothermal synthesis) ~70 °C ~57 °C 43.3 J/g mdpi.com
Biogenic VO₂ Nanoparticles 61.9 °C Not Specified Not Specified jmb.or.kr
VO₂ Powder (48h hydrothermal synthesis) Not Specified Not Specified 49.4 J/g mdpi.com

In-situ Characterization Techniques during Phase Transition

To fully understand the dynamic nature of the metal-insulator transition in this compound, researchers employ various in-situ characterization techniques. These methods allow for the direct observation of structural, vibrational, and electronic properties as the material is actively heated or cooled through its transition, providing invaluable insights into the underlying mechanisms. nih.govosti.gov

In-situ X-ray Diffraction (XRD) In-situ XRD is a powerful tool for monitoring the crystallographic changes that define the VO₂ phase transition. osti.gov By collecting diffraction patterns at various temperatures, one can directly observe the structural evolution from the low-temperature monoclinic (M1) phase to the high-temperature tetragonal rutile (R) phase. epj-conferences.orgresearchgate.net Key observations from in-situ XRD include the shift, disappearance, and appearance of specific diffraction peaks. For instance, the transition is clearly identified by the shift of the monoclinic (011) peak to the rutile (110) peak. researchgate.net This technique allows for the precise determination of the transition temperature range, showing the gradual transformation as temperature increases. acs.org High-temperature XRD (HTXRD) has been used to monitor the synthesis of VO₂ from precursor materials, ensuring the formation of the correct phase by controlling temperature and oxygen partial pressure. osti.gov In-situ Grazing Incidence XRD (GIXRD) is particularly useful for studying thin films, providing detailed information about the phase transition dynamics at the surface. epj-conferences.orgresearchgate.netresearchgate.net

In-situ Raman Spectroscopy In-situ Raman spectroscopy probes the changes in the vibrational modes (phonons) of the VO₂ lattice during the phase transition. nist.gov The monoclinic and rutile phases have distinct Raman spectra. The M1 phase exhibits a series of characteristic sharp peaks, while the R phase, being more symmetric, has fewer and broader Raman-active modes. researchgate.net During in-situ heating experiments, researchers can track the gradual disappearance of the M1 phase peaks and the emergence of the R phase spectrum. researchgate.netresearchgate.net This provides a sensitive measure of the local structural phase at different points on the sample. Spatially resolved in-situ Raman spectroscopy has been used to observe the evolution of doping- and stress-mediated phase transitions in individual VO₂ nanobeams, revealing how factors like hydrogen doping can lower the nucleation temperature of the rutile phase. rsc.org It is also employed to study the effects of hydrogenation and dehydrogenation on the transition. nih.gov

In-situ Transmission Electron Microscopy (TEM) In-situ TEM allows for the real-time, nanoscale visualization of microstructural changes during the phase transition. Using a heating stage within the microscope, researchers can directly observe the nucleation and growth of the metallic domains within the insulating matrix. aip.org Selected Area Electron Diffraction (SAED) patterns collected in-situ confirm the structural transformation from monoclinic to rutile at the microscopic level. aip.org These studies have been crucial in understanding the role of strain, domain boundaries, and defects in the transition dynamics. For example, in-situ heating studies have revealed that significant strain accumulates at domain boundaries during thermal cycling, which affects the stability and properties of the phase transition over time. aip.org Ultrafast TEM has also been used to characterize the transition when triggered by radio frequency excitation. oup.com

In-situ Optical Spectroscopy Given the drastic change in optical properties accompanying the MIT, in-situ optical spectroscopy is a common technique to monitor the transition. By measuring the transmittance or reflectance of a VO₂ film as a function of temperature, a clear hysteresis loop is observed, signifying the switch between the infrared-transparent insulating state and the infrared-reflective metallic state. epj-conferences.orgresearchgate.net These measurements are often correlated with structural characterization techniques like in-situ GIXRD to provide a comprehensive picture of the electronic and structural changes occurring simultaneously. researchgate.netrsc.org

Computational Modeling and Simulation of Vanadium Dioxide Behavior

Ab Initio Methods and Density Functional Theory (DFT)

Ab initio methods, particularly Density Functional Theory (DFT), are fundamental to the computational study of VO₂. researchgate.netwm.edursc.orgrsc.org DFT calculations are used to investigate the electronic and structural properties of VO₂'s different phases. aps.org These first-principles calculations can predict lattice parameters, formation energies, and electronic band structures. researchgate.netfrontiersin.org For instance, DFT has been employed to study the local electronic structure of vanadium oxide surfaces using embedded clusters to model the substrate. rsc.orgrsc.org

However, standard DFT functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) have limitations in accurately describing the strongly correlated nature of the 3d electrons in vanadium, which play a crucial role in the SMT. researchgate.net This often leads to an incorrect prediction of the electronic properties, such as underestimation of the band gap in the insulating phase. aip.org To address this, various advanced DFT-based approaches have been developed. aip.org

Hubbard-Corrected Density Functional Perturbation Theory

To better account for the strong on-site Coulomb repulsion of the vanadium 3d electrons, a Hubbard U correction is often added to DFT calculations (DFT+U). researchgate.netaip.org This method has been shown to yield more accurate predictions of the band gap and other electronic properties that are in closer agreement with experimental values. researchgate.net The Hubbard U parameter can be tuned to reproduce measured properties like the Seebeck coefficient and electrical conductivity. aip.org

Hubbard-corrected Density Functional Perturbation Theory (DFPT) is a powerful extension that allows for the calculation of vibrational properties, such as phonon frequencies, from a DFT+U ground state. aps.orgaps.org This is crucial for understanding the role of lattice dynamics in the phase transition. aps.org The DFT+U approach has been successfully used to model the dielectric properties of the insulating monoclinic phase of VO₂. researchgate.netaps.org

Recent advancements have also explored the use of an interatomic potential (DFT+V) to account for intersite correlations between neighboring vanadium atoms, which can enhance the description of the bonding-antibonding splitting and favor the insulating state in the monoclinic phase. ethz.ch

Electron-Phonon Interaction Modeling

The interplay between electrons and lattice vibrations (phonons) is considered a key factor in the SMT of VO₂. Computational modeling of electron-phonon interactions is therefore essential. researchgate.netaps.org These interactions can be studied to model the electronic transport properties of the metallic tetragonal phase of VO₂. researchgate.netaps.org

Calculations have identified specific phonon modes that are strongly coupled to the electronic system and are believed to drive the structural distortion during the phase transition. aps.org Ultrafast spectroscopy combined with ab initio calculations has been used to identify an atypical Peierls vibrational mode associated with the transition. aps.org Temperature-dependent effective potential (TDEP) methods are also employed to calculate phonon properties by considering the anharmonicity of lattice vibrations, which is significant in VO₂. researchgate.net

Macroscopic Property Prediction: Drude Model and Effective Medium Theory

To bridge the gap between microscopic first-principles calculations and macroscopic properties, models like the Drude model and effective medium theory (EMT) are applied. researchgate.netaps.org The Drude model is used to describe the conductivity of the metallic phase of VO₂. researchgate.netdtu.dkiyte.edu.tr

Effective medium theories, such as the Maxwell-Garnett and Bruggeman theories, are used to model the dielectric properties of VO₂ films during the phase transition when both metallic and insulating domains coexist. researchgate.netdtu.dk Experimental data from techniques like terahertz time-domain spectroscopy can be compared with these models to understand the evolution of the phase transition, which often occurs through the gradual growth of metallic domains. researchgate.netdtu.dk The Drude-Smith model, which accounts for carrier confinement within nanograins, has also been shown to provide a good fit for the terahertz conductivity of nanogranular VO₂ films. aip.org

Inverse Design and Machine Learning Frameworks for Materials Discovery

The vast chemical and structural space of materials has prompted the use of inverse design and machine learning (ML) to accelerate the discovery of new materials with desired properties. researchgate.netnih.gov Instead of predicting properties from a known structure (forward design), inverse design starts with a target property and identifies the optimal material composition and structure. nih.govoup.com

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are powerful ML tools for this purpose. nih.govoup.com These models can learn the underlying patterns in known materials and generate novel, stable crystal structures. researchgate.net For instance, a VAE-based framework has been used to generate thousands of hypothetical vanadium oxide materials, leading to the discovery of new metastable VxOy compounds. researchgate.net Deep neural networks (DNNs) have also been employed to accelerate the design of reconfigurable metasurfaces based on doped VO₂, significantly reducing the time for design optimization. mdpi.com These approaches are a significant step towards the automated, machine-learned discovery of functional inorganic materials. researchgate.net

Phonon-Dispersion Calculations for Dynamic Stability

Phonon-dispersion calculations are crucial for assessing the dynamic stability of a material's crystal structure. frontiersin.orgarxiv.org The presence of imaginary phonon frequencies (softening) in the dispersion curves indicates a dynamic instability, which can signal a tendency towards a structural phase transition. frontiersin.orgarxiv.org

In VO₂, phonon calculations have been used to study the stability of its various polymorphs. For example, calculations have shown phonon softening in the high-temperature rutile phase, indicating its instability at lower temperatures and predicting the transition to the monoclinic M1 phase. arxiv.orgcornell.edu Conversely, the M1 phase is found to be dynamically stable at ambient pressure but can become unstable under high pressure, as revealed by the emergence of softened phonon modes. arxiv.org These calculations are often performed using DFPT within DFT or DFT+U frameworks to accurately capture the vibrational properties. frontiersin.orgrsc.org

Computational Analysis of Electronic Transport Properties

Computational methods are vital for analyzing the electronic transport properties of VO₂, such as electrical conductivity and the Seebeck coefficient, across its phase transition. aip.orgosti.gov A common approach involves using DFT+U to calculate the electronic band structure and then employing Boltzmann transport equations to model the transport properties. aip.org

This DFT-based modeling has been used to quantitatively study electronic transport in both the semiconducting and metallic phases of VO₂. aip.org The Hubbard U parameter is often calibrated by comparing the calculated transport quantities with experimental measurements from high-quality thin films. aip.org Simulations can also model the current-voltage (I-V) characteristics of VO₂-based devices, which is essential for designing electronic components like thermal-electronic logic circuits and relaxation oscillators. mdpi.comwpmucdn.commit.edupolimi.it These simulations must often account for nonlinearities and hysteretic behavior inherent to the phase transition. mdpi.comwpmucdn.com

Emerging Research Directions and Challenges in Vanadium Dioxide Science

Strategies for Further Lowering and Controlling Phase Transition Temperature

A primary challenge for many applications, particularly for smart windows, is lowering the intrinsic 68°C transition temperature of VO₂ to near room temperature. nih.goveditverse.com Several strategies are being actively explored to achieve this.

Elemental Doping: This is considered one of the most effective methods to tune the transition temperature. frontiersin.org Doping with high-valence ions such as tungsten (W⁶⁺), molybdenum (Mo⁶⁺), and niobium (Nb⁵⁺) has been shown to effectively reduce the transition temperature. mdpi.commdpi.com For instance, tungsten doping can lower the transition temperature by approximately 20-30°C per atomic percent. researchgate.net Conversely, doping with lower-valence elements like aluminum (Al³⁺) can increase the transition temperature. mdpi.com The effect of various dopants on the phase transition temperature is a subject of extensive research.

Strain Engineering: Applying strain to the VO₂ lattice can also significantly influence its phase transition characteristics. nih.govaip.org This can be achieved by growing VO₂ films on mismatched substrates, leading to interfacial strain that can either stabilize the metallic or insulating phase, thereby altering the transition temperature. aip.orgaip.org The strain can be compressive or tensile, leading to an increase or decrease in the transition temperature, respectively. For example, growing VO₂ on a TiO₂ substrate can induce tensile strain and lower the transition temperature. aip.org Furthermore, the application of external stress, such as bending a VO₂ nanobeam, allows for the continuous tuning of strain and the creation of ordered arrays of metallic and insulating domains. nih.govresearchgate.net

Control of Microstructure and Nanostructuring: The phase transition temperature can also be size-dependent. aip.org Reducing the grain size of VO₂ to the nanoscale has been shown to lower the transition temperature. aip.org For instance, VO₂ nanowires have demonstrated a reduced phase transition temperature. aip.org Controlling the morphology and size of VO₂ nanostructures, such as nanorods and nanoparticles, through synthesis methods like hydrothermal techniques, offers another avenue for tuning the phase transition. mdpi.comresearchgate.net

Oxygen Stoichiometry: The precise control of oxygen vacancies in the VO₂ lattice is another critical factor. journal-spqeo.org.ua Introducing oxygen vacancies can create V³⁺ ions, which can influence the electronic structure and lower the phase transition temperature. journal-spqeo.org.ua This can be controlled during the synthesis process, for example, by adjusting the oxygen partial pressure during deposition. frontiersin.org

Optimization of Luminous Transmission and Near-Infrared Modulation

For applications like smart windows, it is crucial to have high transmittance in the visible light range (luminous transmittance) while achieving a large modulation of near-infrared (NIR) radiation across the phase transition.

Nanostructuring and Porous Films: Creating porous VO₂ films or incorporating VO₂ nanoparticles into a matrix can also improve luminous transmittance. frontiersin.org These structures can reduce the effective refractive index and scattering of visible light.

Doping Effects: While doping is effective in lowering the transition temperature, it can sometimes negatively impact the luminous transmittance and NIR modulation capability. nih.govmdpi.com Therefore, a key research challenge is to find dopants or doping strategies that can lower the transition temperature without significantly compromising the optical performance. The synergistic effect of co-doping with different elements is one area of investigation. journal-spqeo.org.ua

Enhancement of Environmental Stability and Long-Term Durability

Pristine VO₂ is thermodynamically unstable and can readily oxidize to other vanadium oxides, such as V₂O₅, especially in the presence of moisture. acs.orgntnu.no This degradation significantly reduces its thermochromic performance and long-term durability, which is a major obstacle for practical applications.

Protective Coatings and Encapsulation: A common and effective approach to enhance stability is to use protective layers. Encapsulating VO₂ films or nanoparticles with environmentally stable and transparent materials like silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and hafnium dioxide (HfO₂) can prevent oxidation and moisture-induced degradation. ntnu.noresearchgate.net

Polymer Matrix Composites: Embedding VO₂ nanoparticles within a polymer matrix, such as poly(methyl methacrylate) (PMMA), can also provide protection and improve durability. ntnu.noresearchgate.net Cross-linked and high-molecular-weight polymers are particularly effective at blocking the diffusion of oxygen and water. researchgate.net

Core-Shell Structures: The synthesis of core-shell nanoparticles, where a VO₂ core is coated with a protective shell material, is another promising strategy to enhance stability. acs.orgntnu.no

Exploration and Stabilization of Novel Vanadium Dioxide Polymorphs

Besides the common monoclinic (M1) and rutile (R) phases involved in the primary insulator-metal transition, VO₂ can exist in several other metastable polymorphs, such as VO₂(B), VO₂(A), and VO₂(M2). aip.orgacs.orgrsc.org These different polymorphs exhibit distinct crystal structures and physical properties, offering new opportunities for applications.

Synthesis of Metastable Phases: The direct synthesis of these metastable phases is a significant research focus. mdpi.com Hydrothermal methods have been shown to be effective in producing phases like VO₂(B) and VO₂(M). mdpi.com High-pressure treatments can also induce the formation of new polymorphs. acs.org

Phase Stability and Transformation: Understanding the stability of these metastable phases and their transformation pathways is crucial. researchgate.net For instance, VO₂(B) often requires a post-annealing step to convert to the thermochromic VO₂(M) phase. mdpi.com Research into controlling these transformations is ongoing.

Unique Properties of Polymorphs: Each polymorph has unique characteristics. For example, VO₂(B) has a more open crystal structure that is advantageous for applications like batteries due to its ability to accommodate ion intercalation. rsc.org The M2 phase, which can be induced by doping or stress, has different electronic and magnetic properties compared to the M1 phase. aip.org

Integration into Advanced Functional Devices and Heterostructures

The unique properties of VO₂ make it a highly attractive material for integration into a variety of advanced functional devices and heterostructures.

Smart Windows: This is one of the most prominent applications, where a VO₂ coating can passively regulate solar heat gain. nih.govfrontiersin.orgnih.gov Research is focused on improving performance metrics like transition temperature, luminous transmittance, and durability for practical implementation. nih.gov

Electronic and Photonic Devices: The fast and dramatic change in resistivity and optical properties makes VO₂ suitable for electronic switches, memory devices (memristors), and optical modulators. researchgate.netaip.orgatlantis-press.com Its integration with other materials in heterostructures can lead to novel device functionalities. mdpi.com

Sensors: The high sensitivity of VO₂'s phase transition to external stimuli like temperature, strain, and electric fields makes it an excellent material for various sensors. aip.orgaip.orgnih.gov

Terahertz (THz) Devices: VO₂ exhibits a significant change in its THz transmission properties across the phase transition, making it a key component for developing tunable THz absorbers, modulators, and metasurfaces. aip.orgresearchgate.net

Heterostructures: Combining VO₂ with other functional materials, such as other oxides, semiconductors, or 2D materials, can create heterostructures with enhanced or entirely new functionalities. frontiersin.orggoogle.com For example, VO₂/TiO₂ heterostructures are studied for improved smart window performance. aip.org

Development of Multistate and Color Modulation Capabilities

Current research is moving beyond the simple binary (on/off) switching of VO₂ to explore multistate switching and color modulation, which would significantly expand its application scope.

Multistate Switching: By carefully controlling the phase transition through localized stimuli or by creating intermediate phases, it is possible to achieve multiple distinct resistive or optical states. This is particularly relevant for advanced memory and neuromorphic computing applications. aip.org

Scalability and Cost-Effective Synthesis for Industrial Applications

For the widespread industrial adoption of VO₂-based technologies, the development of scalable and cost-effective synthesis methods is paramount.

Solution-Based Methods: Techniques like the sol-gel process and hydrothermal synthesis are attractive due to their relatively low cost, scalability, and ability to produce nanoparticles and films. aip.orgmdpi.comatlantis-press.combiointerfaceresearch.com

Vapor Deposition Techniques: While methods like sputtering and chemical vapor deposition (CVD) can produce high-quality films, they are often more expensive and complex. frontiersin.orgarxiv.org Research is focused on optimizing these processes to make them more cost-effective for large-area deposition.

Novel Synthesis Routes: Alternative methods like ball milling are being explored as a facile and environmentally friendly way to produce VO₂ nanoparticles on a large scale. d-nb.info Green synthesis methods using natural extracts are also being investigated as a low-cost and sustainable approach.

The following table summarizes some of the key research findings related to lowering the phase transition temperature of this compound:

Dopant/MethodDoping Concentration (at.%)Phase Transition Temperature (°C)Key Findings
Tungsten (W)1.733.51Effective reduction in transition temperature for smart window applications. mdpi.com
Tungsten (W)2.021.65Further reduction in transition temperature with increased doping. mdpi.com
Gadolinium (Gd)5.751.55Doping introduces oxygen vacancies and alters microstructure. rsc.org
Chromium (Cr)3 nm ultra-thin layer48.0Surface doping effectively reduces transition temperature without significant performance degradation. mdpi.com
Magnesium (Mg)Not specified~35Reduces transition temperature but can decrease energy modulation capability. mdpi.com
Strain EngineeringNot applicable29Nanoscale diameter of VO₂ nanowires lowers the phase transition temperature. aip.org
Strain EngineeringNot applicableRoom TemperatureActive control of strain in single-crystal beams can reduce the transition temperature to room temperature. nih.gov

Addressing Remaining Fundamental Debates on MIT Mechanisms

The mechanism behind the metal-insulator transition (MIT) in this compound (VO2) has been a subject of intense scientific debate for over half a century. fishersci.cafishersci.no The core of the controversy lies in determining the primary driving force for the transition: is it a Peierls transition, driven by a structural change and electron-phonon coupling, or a Mott transition, driven by strong electron-electron correlations? fishersci.caeasychem.org

At the heart of the debate is the concurrent nature of the electronic and structural transitions in VO2. uni.lu At approximately 340 K, VO2 transitions from a high-temperature metallic phase with a rutile crystal structure to a low-temperature insulating phase with a monoclinic structure. fishersci.cafishersci.no This simultaneity makes it challenging to experimentally disentangle cause and effect. easychem.org

The Peierls transition model posits that the structural distortion is the primary driver. In this scenario, the dimerization of vanadium atoms in the monoclinic phase leads to the formation of bonding and anti-bonding orbitals, which in turn opens up a bandgap and causes the insulating behavior. Evidence for this includes the clear structural change observed concurrently with the MIT. fishersci.ca Proponents argue that this lattice instability is the key event, with the electronic changes being a consequence.

Conversely, the Mott transition model emphasizes the role of strong electron-electron correlations. easychem.org In this view, the on-site Coulomb repulsion between vanadium 3d electrons is significant. In the insulating phase, these strong correlations localize the electrons, preventing them from conducting, irrespective of the crystal structure. The transition to the metallic state occurs when these correlations are screened, allowing electrons to delocalize. Evidence supporting the Mott mechanism includes observations of a metallic phase within the monoclinic crystal structure under certain conditions, such as through doping or applied fields, suggesting that a structural change is not a prerequisite for metallicity. Additionally, some experiments have pointed to the existence of a monoclinic and correlated metal phase, further indicating a Mott-driven transition.

Over the years, a significant body of research has provided evidence for both sides, leading to the current understanding that the "either/or" framing of the debate might be an oversimplification. Many researchers now believe that the MIT in VO2 is a cooperative phenomenon where both Peierls and Mott mechanisms play crucial and intertwined roles.

Several more nuanced models have emerged to describe this interplay:

Correlation-Assisted Peierls Transition: This model suggests that while the structural distortion is essential for opening the bandgap, electron correlations are crucial in stabilizing the insulating phase. Essentially, the electron-phonon coupling initiates the Peierls distortion, but the strong electron-electron interactions amplify its effects, leading to the robust insulating state.

Staged Transitions: Some first-principles calculations and experimental evidence point towards a staged transition process. One such model proposes that an initial electron-correlation-driven Mott transition opens a small bandgap, which is then widened by a subsequent structure-driven Peierls transition. This two-stage process would reconcile the seemingly contradictory evidence for both mechanisms.

Hole-Driven MIT: Another perspective is the hole-driven MIT theory, which posits that the creation of a low concentration of holes in the conduction band can trigger an abrupt Mott transition without a structural phase transition.

The development of ultrafast experimental techniques has provided new avenues to probe the dynamics of the MIT on femtosecond timescales. These studies aim to determine which occurs first: the electronic or the structural change. However, even these sophisticated experiments have yielded seemingly conflicting results, with some suggesting the structural change precedes the electronic one, and others pointing to an ultrafast electronic transition that happens before the lattice has time to rearrange.

Q & A

Basic: What are the standard experimental protocols for synthesizing high-purity VO₂ thin films?

Answer:
High-purity VO₂ thin films are typically synthesized via pulsed laser deposition (PLD), magnetron sputtering, or sol-gel methods. PLD requires precise control of oxygen partial pressure (~10⁻⁴–10⁻² mbar) and substrate temperature (400–600°C) to stabilize the monoclinic phase . Magnetron sputtering from VO₂ ceramic targets avoids oxygen flow dependency but demands high vacuum conditions . Sol-gel methods offer cost-effective doping by mixing vanadium precursors (e.g., vanadyl acetylacetonate) with dopants (e.g., tungsten) in ethanol solutions, followed by spin-coating and annealing (450–550°C) . Post-deposition annealing in oxygen-rich environments is critical for achieving stoichiometric VO₂.

Basic: How does the semiconductor-to-metal transition (SMT) in VO₂ influence its optical properties?

Answer:
During SMT (68°C), VO₂ shifts from a transparent semiconductor (infrared transmittance ~69% at 3.525 μm) to a metallic state with high infrared reflectivity (>90%) . Hysteresis in transmittance/reflectance curves (2–10°C wide) is measured via temperature-dependent Fourier-transform infrared spectroscopy (FTIR) or spectroscopic ellipsometry. The transition alters the dielectric function, enabling applications in adaptive optics and thermal imaging .

Advanced: What strategies resolve discrepancies between theoretical predictions and experimental observations of VO₂'s phase transition dynamics?

Answer:
Discrepancies arise from competing phases (M1, T, M2) and strain effects. Oak Ridge National Laboratory (ORNL) combined synchrotron X-ray diffraction and density functional theory (DFT) to map phase coexistence under strain, revealing that conductive channels form via localized strain gradients . Multi-scale modeling (e.g., phase-field simulations) accounts for electron-phonon coupling and defect-mediated nucleation, aligning with experimental hysteresis loops .

Advanced: How can doping modify VO₂'s phase transition temperature for specific applications?

Answer:
Doping with tungsten (W), molybdenum (Mo), or chromium (Cr) lowers the SMT temperature by ~20–25°C per at.% dopant. For example, W-doped VO₂ (2 at.%) reduces the transition to ~40°C via lattice distortion and electron density modulation . Sol-gel synthesis allows homogeneous doping by adding dopant precursors (e.g., ammonium metatungstate) to vanadium solutions. Dopant concentration must balance phase stability and electrical conductivity for applications like smart windows .

Advanced: What multi-physics modeling approaches are used to simulate VO₂-based selector devices in ReRAM architectures?

Answer:
Electro-thermal models couple Joule heating with Mott transition dynamics to simulate VO₂ selectors in 1S1R (one-selector-one-resistor) cells. Finite-element simulations (e.g., COMSOL) calibrate threshold voltages (1.6 V write, 2.5 V erase) and thermal crosstalk in crossbar arrays. Experimental validation shows a 60-nm VO₂ layer achieves <10.5 ns switching and suppresses sneak currents by 10⁴× .

Basic: What experimental methods characterize the hysteresis behavior in VO₂'s SMT?

Answer:
Hysteresis is quantified via:

  • Resistivity measurements: Four-point probe systems track resistance changes during heating/cooling cycles (0.1°C/min).
  • Spectroscopic ellipsometry: Measures temperature-dependent complex refractive index (n, k) to derive hysteresis width (ΔT ≈ 5–15°C) .
  • Differential scanning calorimetry (DSC): Detects latent heat (ΔH ≈ 30–50 J/g) associated with the first-order transition .

Advanced: How does strain engineering affect the formation of conductive channels in VO₂ nanostructures?

Answer:
Uniaxial strain (0.1–0.5%) induces anisotropic metal-insulator transitions by altering V-V dimerization. In-situ TEM studies show strain gradients >1% nucleate metallic filaments in nanobeams, enabling abrupt resistivity drops . Strain-controlled VO₂ MEMS actuators exploit this for torsional muscles with 1 kN·m/kg power density, outperforming biological muscles by 10³× .

Basic: What are the key differences between M1, T, and M2 phases of VO₂?

Answer:

  • M1 (Monoclinic): Insulating at <68°C, paired V-V dimers, Peierls distortion .
  • T (Tetragonal): Intermediate metastable phase under strain, observed via PLD with low laser pulse rates (<5 Hz) .
  • M2 (Monoclinic): High-pressure phase with mixed Peierls-Mott behavior, stabilized by Cr doping .

Advanced: How can VO₂-graphene hybrid structures achieve tunable terahertz absorption?

Answer:
VO₂ patches integrated with graphene enable tri-functional absorption (6.94–20.84 GHz). When VO₂ is metallic, graphene’s Fermi level (EF) tuning via bias (0–1 eV) adjusts plasmonic resonance. Finite-element simulations show 180° phase modulation (tolerance ±37°) and >90% absorption at EF = 0 eV . Applications include stealth coatings and reconfigurable metasurfaces.

Advanced: What challenges exist in integrating VO₂ thin films with silicon-based MEMS for optical applications?

Answer:
Key challenges include:

  • Thermal mismatch: VO₂’s thermal expansion coefficient (5–7 ppm/K) differs from Si (2.6 ppm/K), causing delamination. Epitaxial growth on buffered Si (e.g., TiO₂ interlayers) mitigates strain .
  • Interface defects: Atomic layer deposition (ALD) of Al₂O₃ encapsulation reduces oxidation during VO₂ sputtering .
  • Power consumption: Microheaters with Pt electrodes (1–5 V) trigger localized SMT in MEMS mirrors for optical switching .

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